

# Spectroscopic Analysis of Triphenylcarbinol: A Comparison Guide for Identity Confirmation

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## Compound of Interest

Compound Name: *Triphenylcarbinol*

Cat. No.: *B194598*

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This guide provides a comparative analysis of the spectroscopic data of **triphenylcarbinol** against common starting materials and byproducts to confirm its identity. Detailed experimental protocols and visual workflows are included to support researchers in their analytical endeavors.

**Triphenylcarbinol**, a tertiary alcohol, is a common product in organic synthesis, often prepared via a Grignard reaction. Confirmation of its successful synthesis and purity is crucial. This guide focuses on the use of Infrared (IR), Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), and Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR) spectroscopy to unequivocally identify **triphenylcarbinol** and distinguish it from potential contaminants such as the starting material benzophenone, unreacted Grignard reagent precursor bromobenzene, and the byproduct biphenyl.

## Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic features of **triphenylcarbinol** and its common alternatives.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm <sup>-1</sup> )	Functional Group Assignment
Triphenylcarbinol	~3400-3600 (broad), ~3050-3100, ~1450-1600	O-H stretch (alcohol), Aromatic C-H stretch, Aromatic C=C stretch[1]
Benzophenone	~1660-1680 (strong), ~3050-3100, ~1450-1600	C=O stretch (ketone), Aromatic C-H stretch, Aromatic C=C stretch
Bromobenzene	~3050-3100, ~1450-1600, ~1000-1100	Aromatic C-H stretch, Aromatic C=C stretch, C-Br stretch[2]
Biphenyl	~3050-3100, ~1450-1600	Aromatic C-H stretch, Aromatic C=C stretch

Table 2: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl<sub>3</sub>)

Compound	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Triphenylcarbinol	~7.2-7.3	Multiplet	15H	Aromatic protons[3][4]
~2.8 (variable)	Singlet	1H	Hydroxyl proton[3]	
Benzophenone	~7.4-7.8	Multiplet	10H	Aromatic protons
Bromobenzene	~7.2-7.6	Multiplet	5H	Aromatic protons
Biphenyl	~7.3-7.6	Multiplet	10H	Aromatic protons[5][6]

Table 3: <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ , ppm)	Assignment
Triphenylcarbinol	~82	Quaternary carbon (C-OH)[3]
~127-128, ~147	Aromatic carbons[3]	
Benzophenone	~197	Carbonyl carbon (C=O)[7][8]
~128-138	Aromatic carbons[7][8]	
Bromobenzene	~122	Carbon attached to Br[9][10][11]
~127-132	Aromatic carbons[9][10][11]	
Biphenyl	~127-129, ~141	Aromatic carbons[5][6][12][13]

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Infrared (IR) Spectroscopy

Objective: To identify the presence of the hydroxyl functional group in **triphenylcarbinol** and the absence of the carbonyl group from benzophenone.

Methodology:

- Sample Preparation:
  - Solid Samples (KBr Pellet): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Solid Samples (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
  - Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[14]

- Data Acquisition:
  - Place the prepared sample in the IR spectrometer.
  - Record the spectrum over the range of  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .[\[3\]](#)
  - Acquire a background spectrum of the empty sample holder or pure solvent to subtract from the sample spectrum.
- Data Analysis:
  - Identify the characteristic absorption bands for the hydroxyl group (broad peak around  $3400\text{-}3600\text{ cm}^{-1}$ ) and aromatic C-H and C=C bonds.[\[1\]](#)
  - For comparison, note the strong carbonyl absorption in benzophenone around  $1660\text{-}1680\text{ cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the protons and carbon atoms in the molecule to confirm the structure of **triphenylcarbinol**.

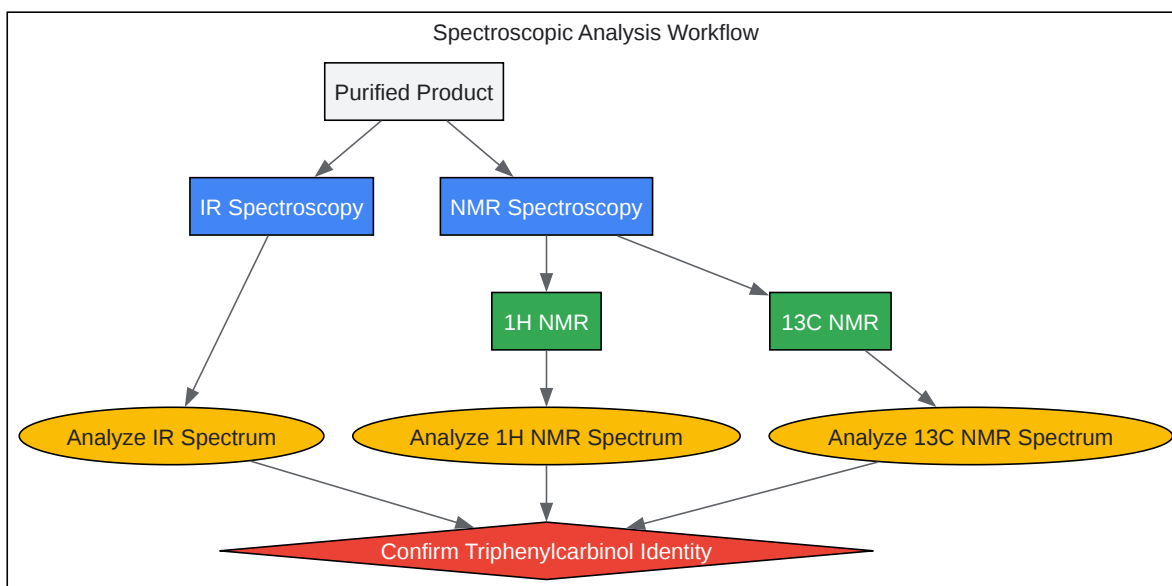
Methodology for  $^1\text{H}$  and  $^{13}\text{C}$  NMR:

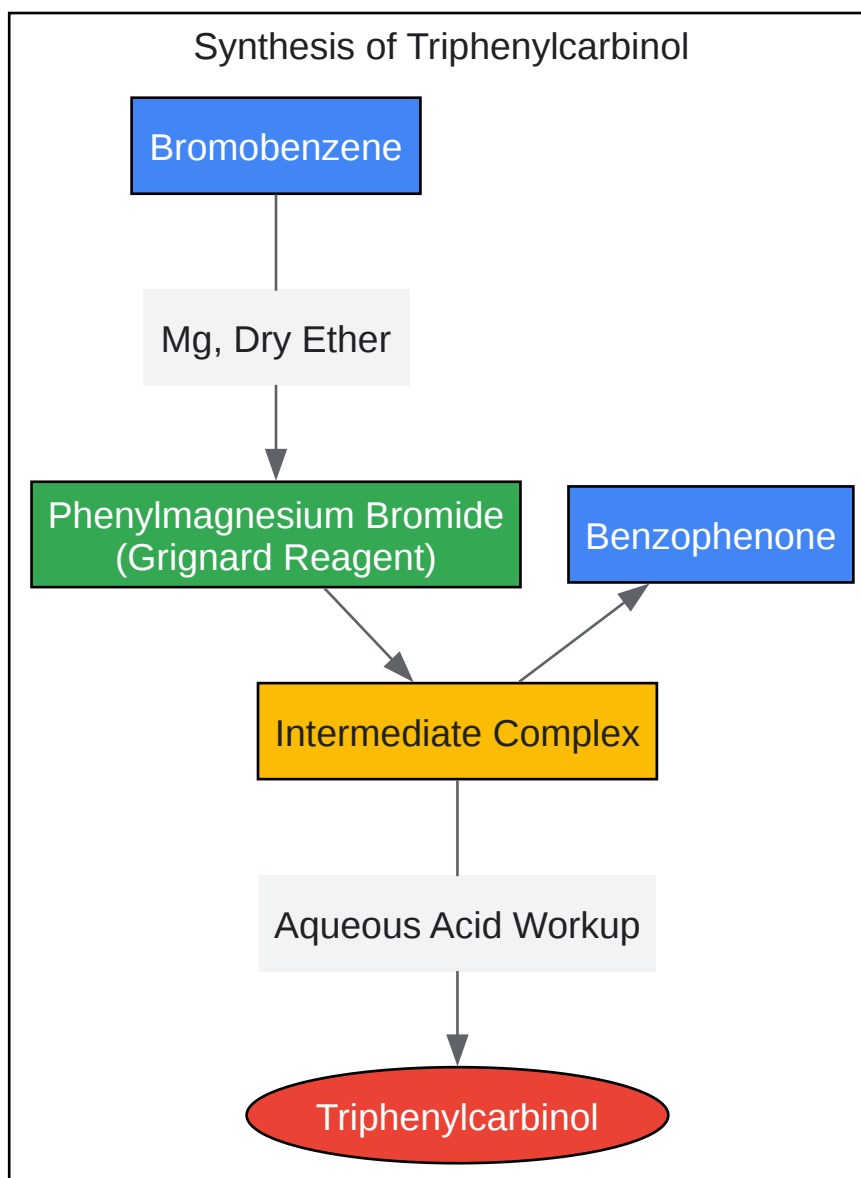
- Sample Preparation:
  - Dissolve approximately 5-20 mg of the purified sample in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.[\[15\]](#)
  - Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.[\[16\]](#)
- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[\[17\]](#)

- For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence.
- For  $^{13}\text{C}$  NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.[\[17\]](#)
- Data Processing and Analysis:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).[\[17\]](#)
  - Phase the spectrum and perform baseline correction.[\[17\]](#)
  - Reference the spectrum. For samples in  $\text{CDCl}_3$ , the residual  $\text{CHCl}_3$  peak at 7.26 ppm can be used for  $^1\text{H}$  NMR, and the  $\text{CDCl}_3$  triplet centered at 77.16 ppm for  $^{13}\text{C}$  NMR. Tetramethylsilane (TMS) can also be used as an internal standard at 0 ppm.[\[17\]](#)
  - For  $^1\text{H}$  NMR: Integrate the signals to determine the relative number of protons for each peak. Analyze the chemical shifts and splitting patterns to assign the protons to the structure.
  - For  $^{13}\text{C}$  NMR: Analyze the chemical shifts to identify the different types of carbon atoms (e.g., quaternary, aromatic).

## Mandatory Visualizations

## Logical Workflow for Spectroscopic Identification





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## References

- 1. sc.edu [sc.edu]

- 2. uwosh.edu [uwosh.edu]
- 3. Experimental Design [web.mit.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Benzophenone(119-61-9)  $^{13}\text{C}$  NMR [m.chemicalbook.com]
- 8. hmdb.ca [hmdb.ca]
- 9. Bromobenzene(108-86-1)  $^{13}\text{C}$  NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. organic chemistry - Assigning the  $^{13}\text{C}$  NMR spectrum of bromobenzene and 4-bromobenzophenone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Biphenyl(92-52-4)  $^{13}\text{C}$  NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. webassign.net [webassign.net]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. How To [chem.rochester.edu]
- 17. benchchem.com [benchchem.com]
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